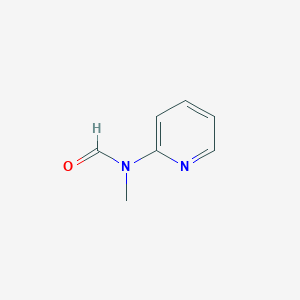

N-Methyl-N-(2-pyridyl)formamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-pyridin-2-ylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRVEOCOAHGVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986426 | |

| Record name | N-Methyl-N-pyridin-2-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67242-59-5 | |

| Record name | N-Methyl-N-2-pyridinylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67242-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(pyridine-2-yl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067242595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-pyridin-2-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-(pyridine-2-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-N-(2-pyridyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(2-pyridyl)formamide, a versatile organic compound, holds significance as a key intermediate and building block in the realms of pharmaceutical and agrochemical development. Its unique chemical structure, featuring a formamide group attached to a pyridine ring, imparts valuable reactivity, making it a crucial reagent in various synthetic transformations. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, alongside a detailed exploration of its synthetic applications. While specific biological activities and signaling pathway interactions of the title compound are not extensively documented in publicly available literature, this guide will touch upon the broader biological context of related aminopyridine derivatives to offer potential avenues for future research.

Core Properties of this compound

This compound is also known by several synonyms, including 2-(N-Methyl-N-formylamino)pyridine and N-methyl-N-pyridin-2-ylformamide.[1][2] It is sometimes referred to as Meyers' Reagent, although this designation can be ambiguous as "Mayer's reagent" more commonly refers to a potassium mercuric iodide solution used for alkaloid detection.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 67242-59-5 | [3][4] |

| Molecular Formula | C₇H₈N₂O | [3][4] |

| Molecular Weight | 136.15 g/mol | [3] |

| Appearance | Clear colorless to light orange/yellow liquid | [2] |

| Density | 1.137 g/mL at 25 °C | [1][3] |

| Boiling Point | 71-72 °C at 0.05 mmHg | [1][3] |

| Refractive Index (n20/D) | 1.566 | [1][3] |

| Purity (typical) | ≥ 98.0% (GC) | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are often found in specialized databases, a general overview of expected spectral features can be provided.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the formamide group.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.

Synthesis and Purification

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The most common method for the synthesis of N-substituted formamides is the formylation of the corresponding amine.

General Synthetic Workflow

The synthesis of this compound would logically proceed via the formylation of 2-(methylamino)pyridine. A plausible reaction scheme is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Postulated Experimental Protocol

Based on general procedures for N-formylation, a hypothetical experimental protocol is provided below. Note: This is a generalized procedure and would require optimization for specific laboratory conditions.

-

Reaction Setup: To a solution of 2-(methylamino)pyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a formylating agent is added. A common formylating agent is a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ.[5] The reaction mixture is typically cooled in an ice bath during the addition.

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

-

Work-up: Upon completion, the reaction is quenched, for example, by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound, which is a liquid, is typically purified by fractional distillation under reduced pressure to remove lower and higher boiling point impurities.[6] Column chromatography on silica gel could also be employed as a purification method.[7]

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as a formylating agent.[1]

Formylation of Organometallic Reagents

A key application of this compound is in the formylation of Grignard reagents and organolithium compounds to produce aldehydes. This transformation is of great utility in the construction of complex organic molecules.

Caption: The role of this compound in the formylation of Grignard reagents.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the involvement of this compound in any signaling pathways. However, the broader class of aminopyridine derivatives has been the subject of extensive research in medicinal chemistry, and many exhibit a wide range of pharmacological activities.[8][9][10]

Derivatives of 2-aminopyridine are known to possess antibacterial, anticancer, and anti-inflammatory properties.[11] They can interact with various enzymes and receptors, leading to a diverse array of biological effects.[9] For instance, some aminopyridines function by blocking voltage-gated potassium channels.[9]

The biological potential of N-acyl amino acids, which share the amide linkage present in this compound, has also been investigated. Some N-acyl amino acids are known to exhibit vasodilatory, neuroprotective, and antinociceptive effects, and can influence mitochondrial function.[12][13][14]

Given the established biological relevance of the aminopyridine scaffold and N-acyl structures, this compound and its derivatives represent an area of potential interest for future drug discovery and development efforts. Further research is warranted to elucidate any potential therapeutic applications.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is described as an irritant and is moisture-sensitive, suggesting it should be stored under an inert atmosphere.[1] For detailed safety protocols, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with established applications in organic synthesis. Its physical and chemical properties are well-characterized, making it a reliable reagent for researchers. While its direct biological activities remain to be thoroughly investigated, the pharmacological importance of the broader aminopyridine class of compounds suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to support and inspire further research and application in the scientific community.

References

- 1. This compound | 67242-59-5 [chemicalbook.com]

- 2. CAS 67242-59-5: N-Methyl-N-2-pyridinylformamide [cymitquimica.com]

- 3. This compound 99 67242-59-5 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-N-(2-pyridyl)formamide CAS number 67242-59-5

CAS Number: 67242-59-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(2-pyridyl)formamide, with CAS number 67242-59-5, is a versatile organic compound widely recognized for its application as a formylating reagent in organic synthesis.[1] Also known as Meyers' Reagent, this compound is particularly effective for the formylation of Grignard and certain organolithium reagents.[1][2] Its unique structural features, including a pyridine ring and a formamide group, contribute to its reactivity and utility as a key intermediate in the synthesis of complex molecules.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental applications, and its role in various synthetic pathways. The information is tailored for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid under standard conditions.[4][5] The presence of the pyridine moiety enhances its solubility in polar solvents.[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O | [6] |

| Molecular Weight | 136.15 g/mol | [6] |

| Boiling Point | 71-72 °C at 0.05 mmHg | [6] |

| Density | 1.137 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.566 | [6] |

| Flash Point | 109 °C (closed cup) | [6] |

| Assay | >98.0% (GC) | [5] |

Synonyms: 2-(N-Formyl-N-methylamino)pyridine, Meyer's Reagent.[5][7]

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a potent formylating agent, facilitating the introduction of a formyl group (-CHO) into various organic molecules. This reactivity is central to the synthesis of aldehydes, which are crucial building blocks in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3][8]

Formylation of Organometallic Reagents

This compound is a preferred reagent for the formylation of Grignard reagents (R-MgX) and organolithium reagents (R-Li). The reaction proceeds via nucleophilic attack of the organometallic reagent on the formyl carbon of the formamide. The resulting intermediate is then hydrolyzed to yield the corresponding aldehyde.

A key advantage of using this compound is its ability to minimize the over-addition of the organometallic reagent, which can lead to the formation of secondary alcohols as byproducts. This selectivity is attributed to the stability of the tetrahedral intermediate formed during the reaction.

One-Pot Synthesis of Aldehydes and Alcohols from CO₂

Recent research has demonstrated a one-pot synthesis of aldehydes or alcohols from carbon dioxide (CO₂) using this compound as a key intermediate.[2] In this process, 2-(methylamino)pyridine is first formylated with CO₂ and a hydrosilane catalyzed by a copper complex to produce this compound.[2] This in-situ generated formamide can then be directly reacted with a Grignard reagent to produce the desired aldehyde or, with further reduction, the corresponding alcohol.[2]

Experimental Protocols

While detailed, step-by-step experimental protocols are often substrate-specific and proprietary, this section provides a generalized methodology for the key applications of this compound based on available literature.

General Procedure for the Formylation of a Grignard Reagent

Objective: To synthesize an aldehyde from a Grignard reagent using this compound.

Methodology:

-

A solution of the Grignard reagent in an appropriate ethereal solvent (e.g., diethyl ether, tetrahydrofuran) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (typically between -78 °C and 0 °C) to control the reactivity.

-

This compound, dissolved in the same anhydrous solvent, is added dropwise to the cooled Grignard reagent solution with vigorous stirring.

-

The reaction mixture is stirred at the low temperature for a specified period to ensure complete reaction.

-

The reaction is quenched by the slow addition of an aqueous acidic solution (e.g., dilute HCl or NH₄Cl solution).

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude aldehyde.

-

Purification of the aldehyde is typically achieved through distillation or column chromatography.

Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a valuable intermediate in the production of biologically active compounds for the pharmaceutical and agrochemical industries.[3][8] Its utility stems from its ability to introduce a formyl group, which can be further elaborated to construct more complex molecular scaffolds.

In pharmaceutical development, it is implicated in the synthesis of compounds targeting neurological disorders.[8] In the agrochemical sector, it is used in the formulation of pesticides and herbicides, contributing to improved crop yields.[8] A specific, documented application is its use in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide.[6]

Signaling Pathways

Based on available scientific literature, this compound is primarily a synthetic intermediate and is not known to be directly involved in biological signaling pathways. Its significance in the life sciences is as a building block for the synthesis of larger, biologically active molecules.

Safety and Handling

This compound is classified as an irritant and is moisture-sensitive.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6] It is combustible and should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[1][6]

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3 (target organ: respiratory system).[6]

Conclusion

This compound is a reagent of significant importance in modern organic synthesis. Its role as an efficient formylating agent for organometallic compounds makes it an indispensable tool for the preparation of aldehydes. Its application as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its value to the broader scientific and industrial community. While its direct biological activity is not documented, its contribution to the synthesis of bioactive molecules is well-established. Future research may continue to uncover novel applications for this versatile compound.

References

- 1. This compound | 67242-59-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. CAS 67242-59-5: N-Methyl-N-2-pyridinylformamide [cymitquimica.com]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 99 67242-59-5 [sigmaaldrich.com]

- 7. This compound | 67242-59-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of N-Methyl-N-(2-pyridyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic protocol for N-Methyl-N-(2-pyridyl)formamide, a versatile reagent and intermediate in organic synthesis. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-(Methylamino)pyridine, followed by its formylation to yield the target compound. Detailed experimental procedures, quantitative data, and a logical workflow diagram are included to facilitate replication and understanding.

Chemical Properties and Safety Information

This compound, also known as Meyers' Reagent, is a valuable formylating agent.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 67242-59-5 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Boiling Point | 71-72 °C at 0.05 mmHg[1] |

| Density | 1.137 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.566[1] |

Safety Precautions: this compound is classified as an irritant, affecting the skin, eyes, and respiratory system. It is also a combustible liquid. Appropriate personal protective equipment, including eye shields and gloves, should be worn, and the compound should be handled in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere, such as argon or nitrogen.[1]

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of the intermediate, 2-(Methylamino)pyridine. Subsequently, this intermediate undergoes formylation to produce the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylamino)pyridine

Several methods are available for the synthesis of 2-(Methylamino)pyridine. A common approach involves the reaction of a 2-halopyridine, such as 2-chloropyridine, with methylamine. This reaction is often facilitated by a catalyst. While a specific detailed protocol for this exact transformation was not found in the immediate search results, a general procedure adapted from similar reactions is presented below.

Materials:

-

2-Chloropyridine

-

Methylamine (e.g., 40% in water or as a gas)

-

Suitable solvent (e.g., ethanol, DMSO)

-

Base (e.g., potassium carbonate, triethylamine) - if using methylamine salt

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyridine in the chosen solvent.

-

Add an excess of methylamine solution. If using methylamine hydrochloride, add an equivalent amount of a base.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 2-(Methylamino)pyridine.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-Chloropyridine | 113.55 | 1.0 |

| Methylamine | 31.06 | >1.0 (excess) |

| 2-(Methylamino)pyridine | 108.14 | - |

Step 2: Synthesis of this compound

This step involves the formylation of the synthesized 2-(Methylamino)pyridine using acetic formic anhydride, which is generated in situ from formic acid and acetic anhydride. This method is known for its high efficiency and mild reaction conditions.

Materials:

-

2-(Methylamino)pyridine

-

Formic acid (98-100%)

-

Acetic anhydride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, including a dropping funnel and an ice bath

Procedure:

-

Preparation of Acetic Formic Anhydride (in situ):

-

In a separate flask, cool an excess of formic acid (e.g., 3-5 equivalents relative to the amine) in an ice bath.

-

Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with stirring. This reaction is exothermic, so maintain the temperature below 10 °C.

-

Allow the mixture to stir for 15-30 minutes to ensure the formation of acetic formic anhydride.[2]

-

-

Formylation Reaction:

-

In a clean, dry round-bottom flask, dissolve 2-(Methylamino)pyridine (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, THF).[2]

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared acetic formic anhydride solution to the solution of 2-(Methylamino)pyridine.[2]

-

Monitor the reaction progress by TLC. The reaction is typically complete in less than 15 minutes for many amines.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction mixture by the slow addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.[2]

-

Extract the aqueous layer with the organic solvent used for the reaction (e.g., three times with diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

-

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-(Methylamino)pyridine | 108.14 | 1.0 |

| Formic Acid | 46.03 | 3.0 - 5.0 |

| Acetic Anhydride | 102.09 | 1.5 - 2.5 |

| This compound | 136.15 | - |

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the experimental process.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Aldehyde Synthesis via the Meyers Method and the Preparation of N-Formylmorpholine

Introduction

In the field of organic synthesis, the introduction of a formyl group is a critical transformation, leading to the formation of aldehydes, which are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. While the term "Meyers formylating agent" is not standard nomenclature, it likely refers to the reagents and intermediates used in the Meyers aldehyde synthesis . This guide provides a detailed overview of this powerful method for preparing unsymmetrical aldehydes. Additionally, this guide will cover the preparation of N-formylmorpholine, a stable and versatile formylating agent, which may be of interest to researchers investigating formylation reactions.

Part 1: The Meyers Aldehyde Synthesis

The Meyers aldehyde synthesis is a versatile method for the preparation of unsymmetrical aldehydes through the hydrolysis of a dihydro-1,3-oxazine intermediate.[1] This multi-step process allows for the conversion of an alkyl halide into an aldehyde.

Logical Workflow of the Meyers Aldehyde Synthesis

Caption: Logical workflow of the Meyers aldehyde synthesis.

Experimental Protocol for Meyers Aldehyde Synthesis

The following is a generalized experimental protocol for the Meyers synthesis of an unsymmetrical aldehyde.

Materials:

-

2-Alkyl-dihydro-1,3-oxazine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Alkyl halide (R-X)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Oxalic acid solution (aqueous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Alkylation:

-

A solution of the 2-alkyl-dihydro-1,3-oxazine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexane is added dropwise, and the mixture is stirred for a specified time to ensure complete deprotonation.

-

The desired alkyl halide is then added, and the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alkylated dihydro-1,3-oxazine.

-

-

Reduction:

-

The crude alkylated dihydro-1,3-oxazine is dissolved in methanol and cooled in an ice bath.

-

Sodium borohydride is added portion-wise, and the reaction mixture is stirred until the reduction of the imine is complete (monitored by TLC or IR spectroscopy).

-

The solvent is removed under reduced pressure.

-

-

Hydrolysis:

-

The resulting residue is taken up in an aqueous solution of oxalic acid and stirred at room temperature. The hydrolysis of the resulting hemiaminal yields the desired aldehyde.[1]

-

The aldehyde is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude aldehyde is purified by distillation or column chromatography.

-

Quantitative Data for Meyers Aldehyde Synthesis

The yields of the Meyers aldehyde synthesis can vary depending on the specific substrates and reaction conditions used. The following table summarizes representative data from the literature.

| Starting Oxazine | Alkyl Halide | Aldehyde Product | Overall Yield (%) | Reference |

| 2-Methyl-5,6-dihydro-4H-1,3-oxazine | Benzyl bromide | 2-Phenylpropanal | 75 | [1] |

| 2-Ethyl-5,6-dihydro-4H-1,3-oxazine | Methyl iodide | 2-Methylbutanal | 70 | [1] |

| 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine | - | 1-Phenylcyclopentanecarboxaldehyde | - | [2] |

Part 2: Preparation of N-Formylmorpholine

N-formylmorpholine is a stable, non-toxic, and non-corrosive formylating agent and solvent.[3][4] It is used in various chemical transformations, including the Vilsmeier-Haack reaction as a milder alternative to DMF.

Experimental Workflow for N-Formylmorpholine Synthesis

Caption: Experimental workflow for the synthesis of N-formylmorpholine.

Experimental Protocol for N-Formylmorpholine Synthesis

The following protocol is based on the reaction of morpholine with formic acid.[4][5]

Materials:

-

Morpholine

-

Formic acid

-

Silicone oil bath

-

Distillation apparatus

Procedure:

-

Reaction:

-

To a stirred amount of morpholine (e.g., 91.38 g of 95.34% purity), formic acid (e.g., 63.93 g of 86.4% purity) is added dropwise in a silicone oil bath at 50 °C.[4]

-

After the addition of formic acid is complete, the mixture is connected to a distillation system.

-

-

Distillation:

-

The temperature of the oil bath is slowly increased. The first drop of distillate (primarily water) is collected at approximately 96 °C and distillation is continued until the temperature reaches 120 °C.[4]

-

The temperature is then further increased to 224-225 °C, and the pure N-formylmorpholine product is collected.[4]

-

The final product is a colorless and odorless liquid.

-

Quantitative Data for N-Formylmorpholine Synthesis

| Reactant 1 | Reactant 2 | Molar Ratio (Morpholine:Formic Acid) | Temperature (°C) | Pressure | Purity of Product (%) | Reference |

| Morpholine | Formic Acid | 1:1.1 | 224 | 1 atm | >99.5 | [4] |

| Morpholine | Formic Acid | 1.02:1 | - | - | >99.96 | [6] |

This guide has provided a comprehensive overview of the Meyers aldehyde synthesis, a key method for the preparation of unsymmetrical aldehydes, clarifying the likely intended subject behind the user's query for a "Meyers formylating agent." Furthermore, the preparation of N-formylmorpholine has been detailed as a relevant and important example of a stable formylating agent. The provided experimental protocols, quantitative data, and workflow diagrams offer a solid foundation for researchers, scientists, and drug development professionals working in the field of organic synthesis.

References

- 1. Meyers synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds [ajgreenchem.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. CN101062923A - Synthesizing N-formyl morpholine by two-step process - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Formyl-N-methylaminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Formyl-N-methylaminopyridine, a key intermediate in various synthetic applications. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

N-Formyl-N-methylaminopyridine, existing as three structural isomers (2-, 3-, and 4-substituted), serves as a versatile building block in organic synthesis. The formamide functionality, particularly on a pyridine scaffold, is a precursor for various transformations, making these compounds valuable in the development of novel chemical entities. This guide focuses on the common and effective methods for the N-formylation of the corresponding N-methylaminopyridine precursors.

Synthetic Pathways

The core transformation in the synthesis of N-Formyl-N-methylaminopyridine is the formylation of an N-methylaminopyridine. Several established methods for N-formylation of secondary amines can be adapted for this purpose. The choice of method often depends on the desired scale, available reagents, and the specific isomer being synthesized. The most prominent methods include the use of formic acid, acetic formic anhydride, and the Vilsmeier-Haack reaction.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of N-Formyl-N-methylaminopyridine.

Experimental Protocols

Detailed methodologies for the key formylation reactions are provided below. These protocols are based on established literature procedures for the N-formylation of amines and aminopyridines.

Method 1: Formylation using Formic Acid

This method is a straightforward and common approach for N-formylation. The use of a Dean-Stark trap is crucial to remove the water formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

Caption: Formylation of N-methylaminopyridine using formic acid.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-methylaminopyridine (1.0 eq.).

-

Add toluene as the solvent.

-

Add formic acid (1.2 - 2.0 eq.).

-

Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until the starting material is consumed as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Formylation using Acetic Formic Anhydride

Acetic formic anhydride is a more reactive formylating agent than formic acid and can lead to higher yields and shorter reaction times. It is typically generated in situ from formic acid and acetic anhydride.

Reaction Scheme:

Caption: Formylation using acetic formic anhydride.

Procedure:

-

In a flask cooled to -20 °C, add an excess of formic acid.

-

Slowly add acetic anhydride to the formic acid to generate acetic formic anhydride in situ.

-

To this mixture, add the N-methylaminopyridine (1.0 eq.) while maintaining the low temperature.

-

Allow the reaction to proceed for approximately 15-30 minutes.

-

The reaction is typically quenched by the careful addition of water.

-

The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data

| Formylating Agent | Substrate | Key Conditions | Reaction Time | Yield (%) | Reference |

| Formic Acid | 2-Amino-3-methylpyridine | Toluene, Dean-Stark trap | 4-9 h | High (not specified) | [1] |

| Acetic Formic Anhydride | General Amines | In situ from formic acid and acetic anhydride, -20 °C | < 15 min | 97-100 | [1] |

Physicochemical Properties of N-Methyl-N-(2-pyridyl)formamide

For the well-characterized 2-isomer, this compound (also known as Meyers' Reagent), the following properties have been reported[2][3][4][5]:

| Property | Value |

| CAS Number | 67242-59-5 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 71-72 °C at 0.05 mmHg |

| Density | 1.137 g/mL at 25 °C |

| Refractive Index | n20/D 1.566 |

Conclusion

The synthesis of N-Formyl-N-methylaminopyridine can be effectively achieved through standard N-formylation techniques. The choice between using formic acid with azeotropic water removal or the more reactive acetic formic anhydride will depend on the specific requirements of the synthesis, including scale and desired purity. The provided protocols offer a solid foundation for the laboratory preparation of these important synthetic intermediates. Further optimization may be required for specific isomers and scales.

References

N-Methyl-N-(2-pyridyl)formamide: Unraveling the Mechanism of Action - A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methyl-N-(2-pyridyl)formamide, a compound frequently utilized in synthetic chemistry, has potential applications in the development of novel therapeutic agents and agrochemicals. This document aims to provide an in-depth technical guide on its core mechanism of action. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological effects. While its role as a chemical reagent is well-documented, its interactions with biological systems at a molecular level remain largely unexplored.

This assessment serves to summarize the current state of knowledge and to highlight the absence of data required for a complete mechanistic profile.

Current Understanding of this compound

This compound is primarily recognized as a versatile chemical reagent, particularly in the field of organic synthesis.[1][2][3] It is often referred to as "Meyers' Reagent" and is employed as a formylating agent. Its principal application lies in its role as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[2][3] The presence of the pyridine ring and the formamide group in its structure contributes to its reactivity and utility in creating more complex molecules.[1]

While some sources suggest that this compound may possess biological activity, specific details and supporting experimental data are conspicuously absent from the current body of scientific literature.[1]

Elucidating the Mechanism of Action: A Knowledge Gap

A thorough investigation for published studies detailing the mechanism of action, biological targets, or associated signaling pathways of this compound yielded no specific results. At present, there is no publicly available data to construct a definitive model of its pharmacological or toxicological effects.

Consequently, the core requirements for an in-depth technical guide on its mechanism of action, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled.

Future Directions and Research Imperatives

The absence of information on the biological activity of this compound presents a clear opportunity for future research. To ascertain its potential as a therapeutic agent or to understand its toxicological profile, a series of foundational studies are required.

Proposed Experimental Workflow

To bridge the existing knowledge gap, a systematic investigation into the biological effects of this compound is necessary. A potential experimental workflow to elucidate its mechanism of action is proposed below.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

This structured approach would enable the systematic discovery of the compound's biological targets and the signaling pathways it modulates, ultimately leading to a comprehensive understanding of its mechanism of action.

Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-N-(2-pyridyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of N-Methyl-N-(2-pyridyl)formamide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is of interest.

Introduction

This compound (CAS No. 67242-59-5) is a versatile organic compound with a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol .[1] It is a clear, colorless to pale yellow liquid at room temperature.[2][3] The presence of a pyridine ring and a formamide group in its structure contributes to its utility as a reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] General statements from suppliers indicate that it possesses good thermal stability and is compatible with a variety of solvents.[2] However, specific quantitative data on its solubility and stability are not extensively documented in publicly available literature. This guide aims to consolidate the available information and provide detailed, representative experimental protocols for determining these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| CAS Number | 67242-59-5 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3] |

| Boiling Point | 71-72 °C at 0.05 mmHg | |

| Density | 1.137 g/mL at 25 °C | |

| Refractive Index | n20/D 1.566 |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference(s) |

| Various Solvents | Compatible | [2] |

To address the lack of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a liquid compound like this compound in various solvents.[4][5][6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of analytical grade

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of a separate liquid phase of the solute at the end of the equilibration period is necessary to confirm saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved droplets.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the calibration standards and the filtered saturated samples by a validated HPLC method. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid is a common starting point for pyridine-containing compounds.[7][8]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the saturated samples by interpolating their peak areas from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Stability Profile

This compound is reported to have good thermal stability.[2] However, detailed stability data under various stress conditions such as hydrolysis (across a pH range), oxidation, and photolysis are not available in the literature. The formamide functional group is known to be susceptible to hydrolysis, which can be catalyzed by both acid and base.[9]

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the formamide bond, yielding N-methyl-2-aminopyridine and formic acid. This reaction is likely to be accelerated at non-neutral pH and elevated temperatures.

Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes a general approach for developing a stability-indicating HPLC method and performing forced degradation studies to assess the stability of this compound.[10]

Objective: To develop a validated HPLC method capable of separating the intact this compound from its potential degradation products and to evaluate its stability under various stress conditions.

Materials:

-

This compound

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Reagents for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Oven

Procedure:

-

HPLC Method Development:

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure all components are detected. The UV spectrum of the parent compound should be determined to select an appropriate monitoring wavelength.

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation product peaks.

-

-

Forced Degradation Studies:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and organic co-solvent to ensure solubility).

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

-

Neutral Hydrolysis: Incubate the solution in water at an elevated temperature.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and incubate at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C).

-

Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

-

For each condition, take samples at various time points, neutralize if necessary, and analyze by the developed HPLC method.

-

-

Method Validation:

-

Validate the stability-indicating method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is crucial and is demonstrated by the ability of the method to resolve the parent compound from all degradation products.

-

Biological Context: Potential Metabolic Pathways

There is no specific information available on the metabolic pathways of this compound in biological systems. However, based on the metabolism of other pyridine derivatives, some potential pathways can be postulated. The metabolism of pyridines often involves N-oxidation and hydroxylation of the pyridine ring.[11][12]

The primary metabolic transformations could involve:

-

N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.[11]

-

Hydroxylation: The pyridine ring can be hydroxylated at various positions.

-

Formamide Hydrolysis: Similar to chemical hydrolysis, enzymatic hydrolysis of the formamide bond could occur, leading to N-methyl-2-aminopyridine.

Further metabolism of the resulting products could involve conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Conclusion

This compound is a chemical compound with significant applications in synthesis. While its general physicochemical properties are known, there is a notable lack of specific quantitative data on its solubility and stability in the public domain. This technical guide has summarized the available information and provided detailed, representative experimental protocols based on established methodologies to enable researchers to determine these critical parameters. The outlined shake-flask method for solubility and the stability-indicating HPLC method for degradation studies provide a robust framework for generating the necessary data for research and development purposes. Furthermore, potential metabolic pathways have been postulated based on the metabolism of related compounds, offering a starting point for further investigation into the biological fate of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 67242-59-5: N-Methyl-N-2-pyridinylformamide [cymitquimica.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. helixchrom.com [helixchrom.com]

- 9. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 11. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Meyers Reagents: A Technical Guide to Discovery, Mechanism, and Application in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the discovery, history, and application of Meyers' reagents, a cornerstone in the field of asymmetric organic synthesis. Developed by the prodigious group of Albert I. Meyers, these reagents, primarily comprising chiral oxazolines, bicyclic lactams, and pseudoephedrine amides, have become indispensable tools for the stereocontrolled formation of carbon-carbon bonds. This document details the historical context of their development, the mechanistic underpinnings of their remarkable stereoselectivity, comprehensive tables of quantitative data, and detailed experimental protocols for their synthesis and application. Visualizations of key reaction mechanisms and workflows are provided to facilitate a deeper understanding of their function and utility in modern synthetic chemistry and drug development.

Introduction: A Legacy of Asymmetric Control

The field of asymmetric synthesis underwent a significant transformation with the pioneering work of Albert I. Meyers (1932-2007).[1][2] Beginning in the late 1960s, his research introduced a suite of powerful synthetic methods that relied on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction.[3][4] These methods provided a reliable and highly predictable means of accessing enantiomerically enriched compounds, which is of critical importance in the pharmaceutical industry, where the biological activity of a molecule is often confined to a single enantiomer.[5][6]

This guide focuses on three principal classes of "Meyers' reagents":

-

Dihydro-1,3-Oxazines: The foundational system for the Meyers aldehyde and ketone synthesis, allowing for the creation of unsymmetrical aldehydes from simple alkyl halides.[3]

-

Chiral Oxazolines: An evolution of the oxazine chemistry, these auxiliaries serve as effective chiral enolate equivalents for the asymmetric synthesis of α-substituted carboxylic acids.[7][8]

-

Chiral Bicyclic Lactams: Rigid, conformationally locked systems that enable highly diastereoselective alkylations to produce chiral quaternary carbon centers.[9][10]

-

Pseudoephedrine Amides: A highly practical and versatile system known for its exceptional stereocontrol, crystallinity, and the ease of auxiliary removal to yield a variety of chiral products.[11][12]

Discovery and History

The genesis of what would become the Meyers synthesis was first reported in a series of communications in the Journal of the American Chemical Society in 1969.[3] This work detailed a method for preparing unsymmetrical aldehydes by the alkylation of a dihydro-1,3-oxazine, followed by reduction and hydrolysis. This initial method, while not asymmetric, established the core concept of using a heterocyclic activating group to facilitate C-C bond formation alpha to a masked carbonyl.

The true breakthrough into asymmetric synthesis came in the 1970s with the development of chiral oxazolines derived from readily available amino alcohols.[8] By metalating the C-2 alkyl group, a chiral aza-enolate was formed, which reacted with electrophiles with a high degree of facial selectivity, dictated by the stereocenters on the auxiliary.[7]

Later, the Meyers group developed chiral bicyclic lactams, which provided a rigid scaffold that effectively shielded one face of the enolate, leading to exceptionally high diastereoselectivity in alkylation reactions.[1][9] This methodology proved particularly powerful for the construction of challenging all-carbon quaternary stereocenters.[13]

In the 1990s, the introduction of pseudoephedrine as a chiral auxiliary marked a significant advance in practicality and versatility.[11][12] Derived from an inexpensive, commercially available natural product, pseudoephedrine amides offered high yields, superb diastereoselectivity, and straightforward conversion of the alkylated products into chiral carboxylic acids, alcohols, aldehydes, and ketones.[14]

Core Methodologies and Mechanisms

The efficacy of Meyers' reagents hinges on the formation of a key lithiated intermediate (an aza-enolate or amide enolate) which then reacts with an electrophile. The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the electrophile to one of the two faces of the enolate.

Meyers Aldehyde Synthesis (via Oxazine)

The original Meyers synthesis utilizes a dihydro-1,3-oxazine ring as a masked aldehyde. The process involves deprotonation at the C-2 position with a strong base like butyllithium, followed by quenching with an alkyl halide. Subsequent reduction of the imine and hydrolysis of the resulting hemiaminal unmasks the aldehyde functionality.[3]

Asymmetric Alkylation via Chiral Auxiliaries

The asymmetric versions of the Meyers reaction employ chiral auxiliaries to create diastereomeric transition states, favoring the formation of one diastereomer of the product.

Derived from chiral amino alcohols, these auxiliaries position a bulky group (e.g., phenyl) to sterically hinder one face of the derived aza-enolate, forcing the electrophile to approach from the less hindered face.[7]

The rigid, fused-ring structure of these lactams provides a highly effective and predictable steric shield. Deprotonation forms an enolate where one face is completely blocked by the architecture of the auxiliary, leading to excellent exo-facial selectivity for the incoming electrophile.[9][10]

The currently accepted model for the high diastereoselectivity of pseudoephedrine amides involves the formation of a rigid lithium chelate after deprotonation. The lithium cation coordinates to both the enolate oxygen and the auxiliary's hydroxyl oxygen. This locks the conformation and presents the phenyl group as a steric shield, directing the electrophile to the opposite face.[4][11]

Quantitative Data on Asymmetric Alkylation

The following tables summarize the performance of Meyers' chiral auxiliaries in asymmetric alkylation reactions, highlighting the high yields and excellent stereoselectivities typically achieved.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides[11]

| Substrate (R in R-CH₂-CON(Me)Aux) | Electrophile (R'-X) | Yield (%) | Diastereomeric Ratio (crude) |

| H (acetyl) | CH₃I | 99 | 97:3 |

| H (acetyl) | BnBr | 99 | >99:1 |

| CH₃ (propionyl) | CH₃(CH₂)₅I | 91 | 98:2 |

| CH₃ (propionyl) | Allyl Iodide | 97 | >99:1 |

| Ph (phenylacetyl) | CH₃I | 99 | >99:1 |

| Ph (phenylacetyl) | EtI | 99 | >99:1 |

| i-Pr (isovaleryl) | BnBr | 99 | >99:1 |

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119 (28), pp 6496–6511.

Table 2: Asymmetric Synthesis of Quaternary Carbons via Bicyclic Lactams[13]

| Chiral Lactam Substrate | Electrophile | Diastereomeric Ratio | Yield (%) |

| α-p-tolyl lactam | CH₃I | 93:7 | 85 |

| α-p-tolyl lactam | Allyl Bromide | 95:5 | 80 |

| α-phenyl lactam | CH₃I | 90:10 | 88 |

Representative data compiled from the literature on Meyers' bicyclic lactam chemistry.

Detailed Experimental Protocols

The procedures provided by Organic Syntheses are renowned for their reliability and detail, having been independently verified.

Protocol: Synthesis and Diastereoselective Alkylation of (1S,2S)-Pseudoephedrine Propionamide[15]

Part A: (1S,2S)-Pseudoephedrinepropionamide

-

A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 125-mL pressure-equalizing addition funnel, and a thermometer is charged with (1S,2S)-(+)-pseudoephedrine (25.0 g, 151 mmol) and 250 mL of toluene.

-

The resulting suspension is stirred and cooled to 0°C in an ice-water bath. Triethylamine (23.2 mL, 166 mmol) is added.

-

A solution of propionyl chloride (14.5 mL, 166 mmol) in 100 mL of toluene is added dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

After the addition is complete, the mixture is stirred at 0°C for 1 hour. The reaction is quenched by the addition of 100 mL of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude solid is recrystallized from hot toluene to afford (1S,2S)-pseudoephedrinepropionamide as a white crystalline solid (typically >95% yield).

Part B: Asymmetric Alkylation with Benzyl Bromide

-

A flame-dried, 1-L, three-necked, round-bottomed flask is charged with anhydrous lithium chloride (10.6 g, 250 mmol) and 250 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

The suspension is cooled to -78°C. Diisopropylamine (24.5 mL, 175 mmol) is added, followed by the dropwise addition of n-butyllithium (67.3 mL of a 2.5 M solution in hexanes, 168 mmol). The mixture is stirred at -78°C for 10 min, then warmed to 0°C for 10 min, and re-cooled to -78°C.

-

A solution of (1S,2S)-pseudoephedrinepropionamide (16.6 g, 75.0 mmol) in 150 mL of THF is added via cannula. The resulting enolate suspension is stirred at -78°C for 1 hour, warmed to 0°C for 15 minutes, and then stirred at 23°C for 5 minutes.

-

The mixture is cooled to 0°C, and benzyl bromide (17.7 mL, 149 mmol) is added via syringe. The reaction is stirred at 0°C for 15 minutes.

-

The reaction is quenched by the addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is partitioned between ethyl acetate (500 mL) and saturated aqueous ammonium chloride (800 mL).

-

The aqueous layer is separated and extracted with ethyl acetate (2 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography or recrystallization to yield the alkylated product with high diastereoselectivity (>99:1 d.r.) and in high chemical yield (typically >90%).[15]

Protocol: Meyers' Lactamization for Bicyclic Lactam Synthesis[2][5]

General Procedure (Microwave-Assisted, Solvent-Free)

-

In a 10 mL microwave-rated vessel, the appropriate γ- or δ-keto acid (1.0 equiv) and the chiral amino alcohol (e.g., (S)-valinol, 1.0 equiv) are mixed without solvent.

-

The vessel is capped and placed in a microwave reactor. The mixture is heated to 110-150°C for 5-20 minutes with a power setting of 100-150 W.

-

After cooling, the crude product is dissolved in a minimum amount of dichloromethane (5-10 mL).

-

The organic solution is washed sequentially with 1 N HCl (5 mL) and saturated aqueous NaHCO₃ (5 mL), then dried over MgSO₄.

-

The solvent is removed under reduced pressure, and the resulting bicyclic lactam is purified by flash chromatography. This method often provides good yields (70-95%) and high diastereoselectivity.[2]

Conclusion

The reagents and methodologies developed by A. I. Meyers have had a profound and lasting impact on the practice of asymmetric synthesis. From the foundational aldehyde synthesis to the highly refined and practical pseudoephedrine amide alkylations, these tools provide chemists with reliable and predictable methods for constructing chiral molecules. The high degree of stereocontrol, operational simplicity, and broad substrate scope ensure that Meyers' reagents will continue to be a mainstay in the toolbox of synthetic chemists in academia and industry, particularly in the pursuit of complex, enantiomerically pure pharmaceutical agents.

References

- 1. Stereocontrolled alkylative construction of quaternary carbon centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Meyers synthesis - Wikipedia [en.wikipedia.org]

- 4. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Solvent-free microwave-assisted Meyers’ lactamization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Formylation of Grignard Reagents using N-Methyl-N-(2-pyridyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of Grignard reagents is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to aldehydes. Aldehydes are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Among the various formylating agents available, N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' reagent or the Comins-Meyers reagent, has emerged as a highly effective and mild reagent for this transformation.[1] This method offers a significant advantage over other formylation procedures by minimizing the formation of over-addition products (secondary alcohols), which are common when using simpler formylating agents like ethyl formate.

These application notes provide a comprehensive overview of the formylation of Grignard reagents using this compound, including detailed experimental protocols, quantitative data on substrate scope and yields, and a mechanistic overview.

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the formyl carbon of this compound. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom by the pyridine nitrogen and the formyl oxygen. This stable intermediate is then hydrolyzed upon acidic workup to yield the corresponding aldehyde. The chelation is key to preventing a second addition of the Grignard reagent to the initially formed aldehyde.

A general representation of the reaction mechanism is as follows:

Caption: Reaction mechanism of Grignard formylation.

Application in Pharmaceutical and Organic Synthesis

The mild and efficient nature of the formylation using this compound makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to introduce a formyl group with high chemoselectivity allows for the late-stage functionalization of intricate molecular scaffolds. For instance, this methodology has been utilized in the synthesis of precursors for various heterocyclic compounds.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields of aldehydes obtained from the reaction of various Grignard reagents with this compound, as reported in the literature.

| Entry | Grignard Reagent (R-MgX) | Product (R-CHO) | Yield (%) |

| 1 | Phenylmagnesium bromide | Benzaldehyde | 95 |

| 2 | p-Toluylmagnesium bromide | p-Tolualdehyde | 92 |

| 3 | o-Toluylmagnesium bromide | o-Tolualdehyde | 88 |

| 4 | p-Anisylmagnesium bromide | p-Anisaldehyde | 90 |

| 5 | 2-Thienylmagnesium bromide | 2-Thiophenecarboxaldehyde | 85 |

| 6 | n-Butylmagnesium bromide | Pentanal | 78 |

| 7 | sec-Butylmagnesium bromide | 2-Methylbutanal | 75 |

| 8 | Cyclohexylmagnesium bromide | Cyclohexanecarboxaldehyde | 82 |

Note: Yields are based on isolated products.

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Grignard reagents are highly sensitive to moisture and air. Handle them using standard air-free techniques.

-

This compound is a moisture-sensitive liquid and should be stored under an inert atmosphere.

Protocol 1: General Procedure for the Formylation of Grignard Reagents

This protocol is adapted from the original procedure described by Meyers and Comins.

Materials:

-

Appropriate aryl or alkyl halide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

10% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, septa, syringes)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a positive pressure of nitrogen, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous THF is added dropwise via the addition funnel to initiate the reaction. The reaction mixture is typically stirred at room temperature or gently heated to maintain a steady reflux until the magnesium is consumed.

-

Formylation Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. To this solution, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise via a syringe or an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 10% hydrochloric acid until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude aldehyde can be purified by distillation or column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the general workflow for the formylation of a Grignard reagent using this compound.

Caption: Experimental workflow for Grignard formylation.

Conclusion

The formylation of Grignard reagents with this compound is a robust and high-yielding method for the synthesis of a wide array of aldehydes. Its operational simplicity and the stability of the intermediate, which prevents over-addition, make it a superior choice for many applications in both academic research and industrial drug development. The protocols and data presented herein provide a solid foundation for the successful implementation of this valuable synthetic transformation.

References

Application Notes and Protocols: Formylation of Organolithium Compounds with N-Methyl-N-(2-pyridyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of organolithium compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to aldehydes. While N,N-dimethylformamide (DMF) is a commonly employed formylating agent, the use of N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' Reagent, offers an effective alternative. This reagent is particularly useful for the formylation of both organolithium and Grignard reagents. The pyridyl group in this compound can act as a chelating agent for the lithium cation, potentially influencing the reactivity and selectivity of the formylation reaction. These application notes provide detailed protocols and data for the formylation of various organolithium reagents using this compound.

Reagent Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective handling in a laboratory setting.

| Property | Value |

| Synonyms | N-Formyl-N-methylaminopyridine, Meyers' Reagent |

| CAS Number | 67242-59-5 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Boiling Point | 71-72 °C at 0.05 mmHg |

| Density | 1.137 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.566 |

Reaction Principle

The formylation of an organolithium reagent (R-Li) with this compound proceeds through the nucleophilic addition of the organolithium to the formyl group. The resulting tetrahedral intermediate is stabilized by the lithium cation. Subsequent aqueous workup hydrolyzes this intermediate to afford the corresponding aldehyde (R-CHO) and N-methyl-2-aminopyridine as a byproduct. The chelation of the lithium ion by the pyridyl nitrogen is thought to facilitate the reaction.

Experimental Protocols

The following protocols provide a general framework for the formylation of organolithium compounds. Reaction conditions, particularly temperature and reaction time, may require optimization depending on the specific organolithium reagent used.

Protocol 1: General Procedure for the Formylation of Aryllithium Reagents

This protocol is suitable for the formylation of aryllithium reagents generated in situ via metal-halogen exchange or deprotonation of aromatic compounds.

Materials:

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Organolithium reagent (e.g., n-Butyllithium, sec-Butyllithium, or the pre-formed aryllithium)

-

Aryl halide or aromatic precursor

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Generation of the Aryllithium Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve the aryl halide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (e.g., n-BuLi, 1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium.

-

-

Formylation:

-

Dissolve this compound (1.2 eq) in a minimal amount of anhydrous THF.

-